Methylazoxymethanol

Vue d'ensemble

Description

Methylazoxymethanol is a potent carcinogen and neurotoxin that reduces DNA synthesis. It is commonly used in scientific research to create animal models of neurological diseases such as schizophrenia and epilepsy. This compound is found in cycad seeds and is known to cause zamia staggers, a condition affecting neuroblasts in the central nervous system .

Méthodes De Préparation

Methylazoxymethanol can be synthesized through various chemical routes. One common method involves the reaction of methylamine with nitrous acid to form this compound. The reaction conditions typically require a controlled temperature and pH to ensure the stability of the compound. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Methylazoxymethanol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound acetate, a more stable derivative.

Reduction: Reduction reactions can convert this compound into less toxic compounds.

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Neurobiology and Psychiatric Research

Model for Schizophrenia:

Methylazoxymethanol acetate is widely used to create animal models for studying schizophrenia. Administered during specific gestational periods, it induces neurodevelopmental disruptions that mirror the histological and behavioral deficits observed in human patients. For instance, administering this compound acetate on gestational day 17 in rats leads to reduced hippocampal thickness and altered dopaminergic activity, which are characteristic of schizophrenia .

Table 1: Behavioral Effects of this compound Acetate in Rodent Models

| Study | Gestational Day | Observed Effects |

|---|---|---|

| Lodge et al. (2009) | GD17 | Thinning of cortical structures; impaired working memory |

| Moore et al. (2006) | GD16 | Decreased parvalbumin expression; schizophrenia-like behaviors |

| Lavin et al. (2005) | GD17 | Increased locomotor activity; disrupted prepulse inhibition |

These models have been instrumental in understanding the pathophysiology of schizophrenia and testing potential therapeutic interventions.

Epilepsy Research

This compound acetate is also utilized in epilepsy research. Prenatal exposure to this compound has been shown to increase susceptibility to seizures in rodent models, providing insights into the developmental origins of epilepsy . The model demonstrates significant cognitive impairments and altered neuronal excitability, which are critical for studying seizure mechanisms.

Table 2: Effects of this compound Acetate on Epileptic Models

| Study | Gestational Day | Findings |

|---|---|---|

| Zedeck et al. (2011) | GD15 | Increased seizure susceptibility; dysplastic neurons observed |

| Other Studies | Various | Documented spontaneous seizure activity via video-EEG |

Carcinogenicity Studies

This compound has been identified as a carcinogen, particularly affecting the liver and kidneys. Research indicates that it induces DNA damage through the formation of O(6)-methylguanine lesions, which can lead to mutations and tumorigenesis . This property makes it a valuable compound for studying cancer mechanisms and testing chemotherapeutic agents.

Table 3: Carcinogenic Effects of this compound

| Organ Studied | DNA Damage Type | Outcome |

|---|---|---|

| Liver | O(6)-methylguanine | Increased tumor formation in animal models |

| Colon | O(6)-methylguanine | Higher rates of aberrant crypt foci formation |

| Kidney | O(6)-methylguanine | Altered cellular proliferation rates |

Toxicological Assessments

This compound is also employed in toxicological studies to assess the impact of environmental toxins on neurodevelopment and cancer risk. Its ability to induce specific neurotoxic effects makes it a critical compound for understanding the mechanisms behind developmental toxicity and carcinogenesis .

Case Studies

-

Schizophrenia Model Validation:

A study by Lodge et al. (2009) validated the this compound acetate model by demonstrating consistent behavioral deficits across multiple tests, confirming its utility for preclinical drug testing aimed at treating schizophrenia. -

Epilepsy Mechanism Exploration:

Research conducted by Zedeck et al. (2011) highlighted how prenatal exposure to this compound acetate resulted in significant alterations in hippocampal neuron function, providing insights into the cellular mechanisms underlying epilepsy. -

Carcinogenic Pathway Elucidation:

Studies investigating the carcinogenic effects of this compound have revealed its role in DNA alkylation processes that contribute to tumorigenesis, underscoring its importance in cancer research.

Mécanisme D'action

Methylazoxymethanol exerts its effects by methylating purine bases in nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This alkylation process disrupts cellular functions and induces cell death, particularly in rapidly dividing cells. The compound selectively targets neuroblasts in the central nervous system, affecting brain structures that are developing most quickly .

Comparaison Avec Des Composés Similaires

Methylazoxymethanol is unique in its potent neurotoxic and carcinogenic properties. Similar compounds include:

Azoxymethane: A chemical and metabolic precursor of this compound, also used in cancer research.

Dimethyl sulfate: Another monofunctional alkylating agent that methylates DNA but primarily affects different nitrogen sites in the DNA bases.

Cycasin: A derivative of this compound found in cycad plants, known for its neurotoxic effects .

This compound stands out due to its specific targeting of neuroblasts and its extensive use in creating animal models for neurological research.

Activité Biologique

Methylazoxymethanol (MAM) is a potent genotoxic compound primarily derived from cycad plants. It is known for its significant biological activity, particularly its mutagenic and carcinogenic properties. MAM acts as an alkylating agent, leading to DNA damage and disruption of cellular processes. This article explores the biological activity of MAM, including its mechanisms of action, effects on various biological systems, and implications for health.

DNA Alkylation and Mutagenicity

MAM is recognized for its ability to methylate both DNA and RNA, which can lead to point mutations and frameshift mutations. The mutagenic effects of MAM have been demonstrated in various studies:

- In vitro Studies : MAM has shown mutagenic activity in bacterial strains such as Salmonella typhimurium, where it induces base-pair substitutions without requiring metabolic activation .

- Eukaryotic Systems : In yeast, MAM has been reported to induce mutations at multiple loci without needing exogenous metabolic activation .

Carcinogenic Potential

MAM's carcinogenic potential has been substantiated through various animal models:

- Animal Studies : Prenatal exposure to MAM in rats has been linked to behavioral and anatomical brain abnormalities that model aspects of schizophrenia, highlighting its neurodevelopmental impact .

- Tumor Induction : In studies involving medaka fish, exposure to MAM resulted in tumor formation, confirming its role as a carcinogen .

Neurotoxicity

MAM's neurotoxic effects are particularly concerning due to its impact on brain development:

- Behavioral Deficits : Rats exposed to MAM during gestation exhibit deficits in hippocampal function, suggesting a model for studying neurodevelopmental disorders such as schizophrenia .

- Biochemical Changes : Proteomic analyses have indicated that MAM disrupts glutamatergic neurotransmission in the hippocampus, which is critical for cognitive functions .

Biological Activity Summary Table

Case Study 1: Prenatal Exposure and Schizophrenia Model

A study conducted by the National Institute of Health investigated the effects of prenatal exposure to MAM on rat offspring. The results indicated significant alterations in behavior and brain structure, resembling features of schizophrenia. This model has provided insights into the neurodevelopmental consequences of environmental toxins.

Case Study 2: Tumorigenesis in Medaka Fish

Research involving medaka fish exposed to MAM demonstrated a clear link between exposure and tumor development. This study validated the carcinogenic potential of MAM and highlighted the importance of aquatic models in toxicological research.

Propriétés

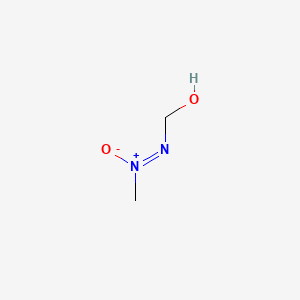

IUPAC Name |

(Z)-hydroxymethylimino-methyl-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(6)3-2-5/h5H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBRIBHKLJMAG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=NCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=N/CO)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Colorless liquid; boiling point 191 °C; Absorption max of 215 nm, E=643; easily hydrolysed, especially under alkaline conditions, to yield nitrogen, formaldehyde and methanol, among other products /Methylazoxymethanol acetate/ | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

METHYLAZOXYMETHANOL IS A SUBSTRATE FOR THE ENZYME CHOLINE DEHYDROGENASE LOCATED IN RAT HEPATOCYTES AND IN THE TERMINAL PORTION OF THE RENAL PROXIMAL CONVOLUTED TUBULE. THE REACTION WITH ALC DEHYDROGENASE OFFERED AN EXPLANATION FOR THE ORGANOTROPIC EFFECTS OF THIS CARCINOGEN IN LIVER AND COLON. | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

590-96-5 | |

| Record name | 1-(2-Methyl-2-oxidodiazenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylazoxymethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGG19N3YDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.